1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The fluorine atom in the 4-position of the phenyl ring enhances the compound’s stability and biological activity.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves a multi-step process:
Synthesis of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate undergoes oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It is used in molecular docking studies to understand its binding affinity to human estrogen alpha receptor, indicating potential use in hormone-related therapies.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other fluorinated pyrazole derivatives:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorine atom in the 4-position of the phenyl ring and exhibits similar biological activities.
1-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole: Another similar compound with comparable stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and biological activity.
Properties
CAS No. |
1522334-02-6 |
---|---|
Molecular Formula |
C10H7FN2O2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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